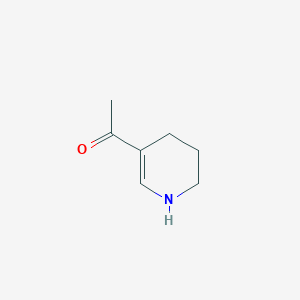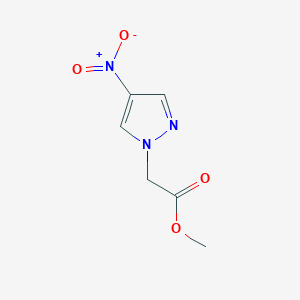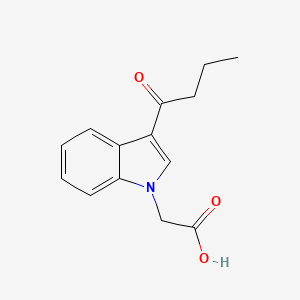
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone
Overview
Description
“1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone” is a chemical compound with the molecular formula C7H11NO . It has a caramellic type odor and a creamy type flavor .
Molecular Structure Analysis
The molecular structure of “1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone” consists of a tetrahydropyridine ring attached to an ethanone group .
Scientific Research Applications
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone: A Comprehensive Analysis of Scientific Research Applications:
Intermediate for Organic Synthesis
This compound is commonly used as an intermediate in research and laboratory settings for the preparation of various organic synthetic compounds. The methods for preparing 1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone are diverse, indicating its versatility in synthetic chemistry applications .
Proteomics Research
Available for purchase as a specialty product for proteomics research, this compound’s molecular formula (C7H11NO) and molecular weight (125.17) suggest its potential utility in the study of proteins and proteomes .
Substrate in Alkenylation Reactions
It can be used as a substrate in para-alkenylation reactions of toluene using thianthrene S-oxide and palladium catalysts. This indicates its role in facilitating specific types of chemical reactions that are valuable in synthetic chemistry .
Life Science Research
Distributors like Amerigo Scientific highlight this compound’s significance in life science research, suggesting its importance in biological studies and experiments .
Future Directions
properties
IUPAC Name |
1-(1,2,3,4-tetrahydropyridin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6(9)7-3-2-4-8-5-7/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTARDEIUMYGPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391047 | |
| Record name | 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone | |
CAS RN |
7032-12-4 | |
| Record name | 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335691.png)




![3-(Thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335714.png)




